3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Overview
Description
3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine atoms and a nitro group in its structure enhances its chemical reactivity and biological activity.
Scientific Research Applications
3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, anti-inflammatory agent, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as fluorinated polymers or advanced coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 3,4-Difluoro-N-(6-aminobenzo[d]thiazol-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and fluorine atoms enhance its binding affinity and specificity towards these targets. For example, in anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to bacterial cell death. In anti-inflammatory activity, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
3,4-Difluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
4-Iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: Similar structure but with an iodine atom instead of fluorine, which may alter its reactivity and biological activity.
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: Contains a chlorine atom and a phenylamino group, leading to different chemical and biological properties.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide: Contains a piperidine moiety, which may enhance its solubility and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3,4-difluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWMNIMXMJIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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